6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic organic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the azepane-1-sulfonyl group and the 2-chloro-6-fluorophenylmethyl group. Common reagents and conditions include:
Reagents: Sodium azide, chloroform, sulfuryl chloride, azepane, etc.
Conditions: Reflux, inert atmosphere, specific pH conditions, etc.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the triazolopyridine core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, triazolopyridines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(azepane-1-sulfonyl)-2-[(2-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring may confer unique properties to the compound, such as increased potency or selectivity in biological assays. The azepane-1-sulfonyl group may also enhance solubility and bioavailability.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3S/c20-16-6-5-7-17(21)15(16)13-25-19(26)24-12-14(8-9-18(24)22-25)29(27,28)23-10-3-1-2-4-11-23/h5-9,12H,1-4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGJZNQWWHFSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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